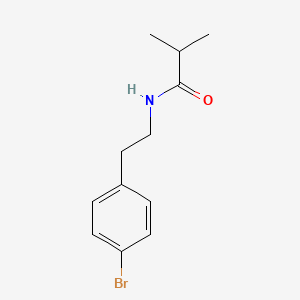

N-(4-Bromophenethyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

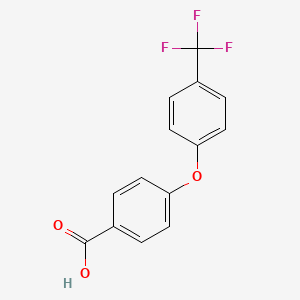

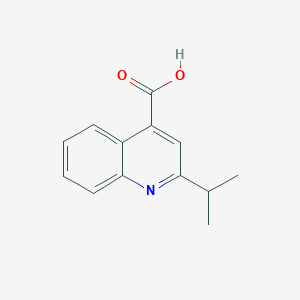

N-(4-Bromophenethyl)isobutyramide (NBPIB) is a synthetic compound that belongs to the class of organic compounds known as amides. It is composed of an amide group linked to a phenethyl group bearing a bromine atom at the fourth position. NBPIB has been used in a variety of scientific research applications, such as drug discovery, drug synthesis, and biochemistry. In addition, it has been used in laboratory experiments to explore its biochemical and physiological effects.

Scientific Research Applications

Conglomerate-Forming Derivatives and Enantiomeric Resolution

A derivative of milnacipran, "N-isobutyramide (±)-4", identified as a conglomerate-forming compound, has been characterized for its potential in enantiomeric resolution through preferential crystallization. This approach enables the separation of enantiomers in satisfactory yield and excellent optical purity, illustrating its utility in pharmaceutical synthesis (Sanfilippo et al., 2016).

Fluorescent Probes for Hydrazine Detection

In environmental and biological samples, the detection of hydrazine, a highly toxic and reactive compound, is facilitated by a fluorescent probe based on dicyanoisophorone and 4-bromobutyryl moiety. The probe, designed for ratiometric fluorescence sensing, demonstrates low cytotoxicity, significant cell permeability, and a large Stokes shift, enabling quantitative determination in water systems and fluorescence imaging in biological contexts (Zhu et al., 2019).

Protein Capsules via Isobutyramide Grafts

The sequential assembly of proteins using isobutyramide or bromoisobutyramide grafts has been demonstrated to form hollow protein capsules with tunable wall thicknesses and high mechanical stability. This novel approach allows for the biofunctionalization of capsules with enzymes, polysaccharides, or DNA, indicating potential applications in drug delivery and other biological applications (Mertz et al., 2012).

Enantioselective Synthesis in Organic Chemistry

The lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide with electrophiles have been explored for the synthesis of enantioenriched compounds. This methodology showcases the potential for developing pharmaceuticals and fine chemicals with high enantiomeric purity (Laumer et al., 2002).

Solution Thermodynamics of Isobutyramide

Research on isobutyramide's solubility and solution thermodynamics across various solvents has provided insights into its behavior as a synthetic monomer in the development of organic dyes and pharmaceuticals. Understanding the solubility behavior aids in pharmaceutical development, especially concerning drug formulation and intermediate synthesis (Wu & Li, 2020).

Safety and Hazards

Properties

IUPAC Name |

N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9(2)12(15)14-8-7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDGAIPQPGLUBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395741 |

Source

|

| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304664-15-1 |

Source

|

| Record name | N-[2-(4-bromophenyl)ethyl]-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1308727.png)

![Ethyl 3-[4-(4-fluorophenyl)piperazino]-2-(methoxyimino)propanoate](/img/structure/B1308745.png)

![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)

![3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1308761.png)

![1,6-Dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1308765.png)